4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C15H12N2O3 It is known for its unique structure, which includes a naphthalene ring substituted with a cyano group and an amino group, as well as a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid typically involves the reaction of 4-cyanonaphthalene-1-amine with succinic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and cyano groups can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The cyano and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Cyanophenyl)amino]-4-oxobutanoic acid
- 4-[(4-Cyanobiphenyl-4-yl)amino]-4-oxobutanoic acid
- 4-[(4-Cyanonaphthalen-2-yl)amino]-4-oxobutanoic acid
Uniqueness
4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid is unique due to the specific positioning of the cyano and amino groups on the naphthalene ring, which influences its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
204919-73-3 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-[(4-cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H12N2O3/c16-9-10-5-6-13(12-4-2-1-3-11(10)12)17-14(18)7-8-15(19)20/h1-6H,7-8H2,(H,17,18)(H,19,20) |
InChI Key |
FXYBMGIQJKKKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2NC(=O)CCC(=O)O)C#N |
Origin of Product |
United States |
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